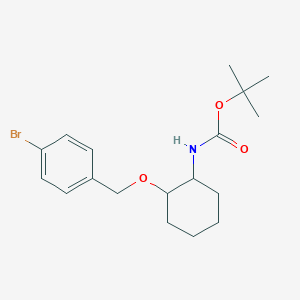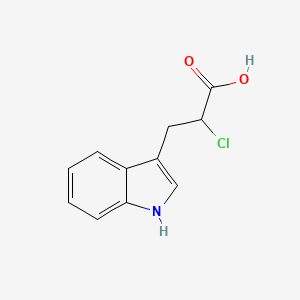
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is a chiral compound that features an indole ring, a carboxylic acid group, and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid typically involves the chlorination of 3-(1H-indol-3-yl)propanoic acid. One common method is the reaction of 3-(1H-indol-3-yl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the alpha position relative to the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include oxidized indole derivatives.
Reduction: Products include reduced indole derivatives.
科学研究应用
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives.
作用机制
The mechanism of action of (S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atom may enhance the compound’s reactivity and binding affinity to these targets .
相似化合物的比较
Similar Compounds
3-(1H-Indol-3-yl)propanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Amino-3-(1H-indol-3-yl)propanoic acid: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
(S)-2-Chloro-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
属性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
2-chloro-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15) |
InChI 键 |
JBQREOSOAGYMPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


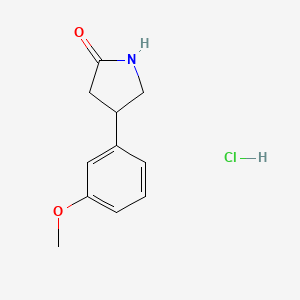

![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
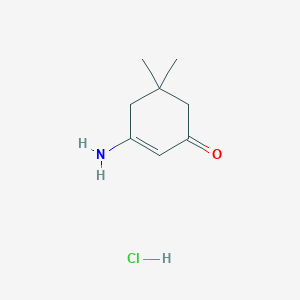
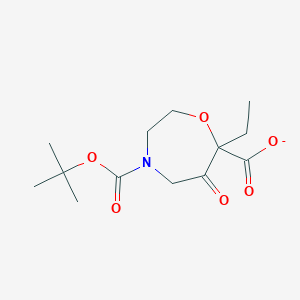
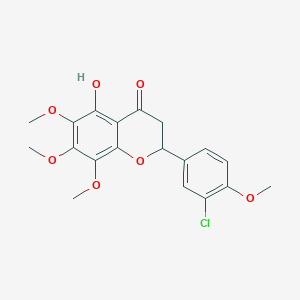
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
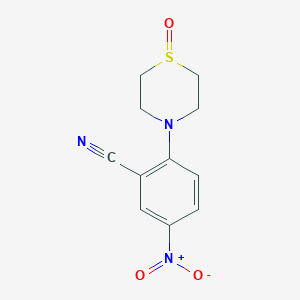
![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)


![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14786015.png)
